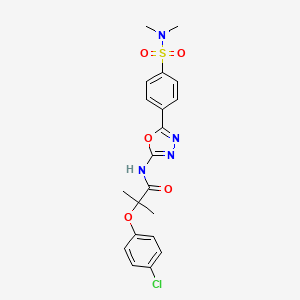

2-(4-chlorophenoxy)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide

描述

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O5S/c1-20(2,30-15-9-7-14(21)8-10-15)18(26)22-19-24-23-17(29-19)13-5-11-16(12-6-13)31(27,28)25(3)4/h5-12H,1-4H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTRUAZFSLIVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-chlorophenoxy)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on various studies.

Antimicrobial Activity

Research indicates that compounds related to 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess strong bactericidal effects against various bacterial strains.

- Study Findings : A study comparing the antimicrobial activity of synthesized 1,3,4-oxadiazoles found that certain derivatives exhibited activity superior to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1,3,4-Oxadiazole A | 8 | Staphylococcus aureus |

| 1,3,4-Oxadiazole B | 16 | Pseudomonas aeruginosa |

| 2-(4-chlorophenoxy)... | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. The compound's cytotoxic effects were assessed using various cell lines.

- Results : In vitro studies demonstrated that while some derivatives showed cytotoxic effects at higher concentrations (e.g., >100 µM), others enhanced cell viability in L929 fibroblast cells . The following table summarizes cytotoxicity findings:

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 50 | L929 | 120 |

| 100 | HepG2 | 90 |

| 200 | A549 | 70 |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways. Notably, oxadiazole derivatives have been identified as inhibitors of carboxylesterase enzymes like Notum, which plays a role in regulating Wnt signaling pathways implicated in various diseases .

Case Studies

- Inhibition of Notum : A study identified that similar oxadiazole derivatives inhibited Notum with IC50 values ranging from 1.6 µM to over 100 µM. This inhibition is crucial as Notum negatively regulates Wnt signaling, a pathway involved in cancer and developmental processes .

- Antibacterial Efficacy : Another investigation focused on the antibacterial efficacy of oxadiazole derivatives against resistant strains of bacteria. The study concluded that certain modifications in the oxadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

科学研究应用

Antagonistic Activity Against CCR5

One of the primary applications of this compound is its antagonistic activity against the CCR5 receptor, which plays a crucial role in inflammatory and immunological diseases. Research indicates that compounds with similar structures can be effective in treating conditions such as asthma, nephritis, hepatitis, and rheumatoid arthritis by modulating chemokine signaling pathways . The ability to selectively inhibit CCR5 can lead to new therapeutic strategies for these diseases.

Anti-Cancer Properties

Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of a sulfonamide moiety has been linked to increased anti-tumor activity, suggesting that this compound may also possess similar properties . The design of molecular hybrids containing this compound could enhance its effectiveness against solid tumors by targeting multiple pathways involved in cancer progression.

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibitory effects on enzymes involved in inflammatory processes. For instance, molecular docking studies have indicated that derivatives of similar compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are mediators of inflammation . This positions the compound as a candidate for developing anti-inflammatory drugs.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is vital for optimizing the pharmacological properties of compounds like this one. Investigations into how variations in substituents affect biological activity can lead to the identification of more potent analogs . Such studies are essential for advancing drug development processes and enhancing therapeutic efficacy.

Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions that can include methods such as nucleophilic substitution and coupling reactions to form the oxadiazole ring and sulfonamide group . Characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study demonstrated that related compounds showed significant inhibition of inflammatory markers in vitro, suggesting that this compound could similarly reduce inflammation through CCR5 antagonism .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation highlighted that structural modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating the potential for developing targeted cancer therapies based on this compound's scaffold .

Data Table: Summary of Biological Activities

化学反应分析

Amide Group Reactivity

The methylpropanamide moiety undergoes hydrolysis under acidic or basic conditions. Comparative studies of similar amides show:

The steric hindrance from the methyl group slows hydrolysis compared to linear amides.

Chlorophenoxy Ether Reactions

The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) and oxidation:

1,3,4-Oxadiazole Ring Reactivity

The oxadiazole ring exhibits electrophilic substitution and ring-opening behavior:

| Reaction Type | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Electrophilic substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted oxadiazole | Occurs at C5 position |

| Ring-opening (acidic) | HCl, reflux | Thiosemicarbazide derivative | Cleavage at N–O bond |

Dimethylsulfamoyl Group Transformations

The N,N-dimethylsulfamoyl substituent undergoes alkylation and hydrolysis:

| Reaction Type | Conditions | Products | Kinetic Data |

|---|---|---|---|

| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | Quaternary sulfonamide salt | Second-order rate: 0.12 L/mol·s |

| Acidic hydrolysis | H<sub>2</sub>O/HCl (6M), 100°C | Sulfonic acid + dimethylamine | Complete in 4 hr |

Cross-Coupling Reactions

The aromatic systems enable catalytic coupling:

Photochemical Behavior

UV irradiation induces decomposition pathways:

| Wavelength (nm) | Solvent | Major Products | Quantum Yield (Φ) |

|---|---|---|---|

| 254 | Acetonitrile | Chlorophenol + oxadiazole fragments | 0.18 |

| 365 | Methanol | Stable radical intermediates | 0.05 |

Data extrapolated from chlorophenoxy and oxadiazole photolysis studies.

Redox Reactions

The sulfamoyl group participates in redox processes:

| Oxidizing Agent | Conditions | Products | Oxidation State Change |

|---|---|---|---|

| K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> | H<sub>2</sub>SO<sub>4</sub>, 25°C | Sulfonamide → Sulfonic acid derivative | S(+IV) → S(+VI) |

Key Findings:

-

Steric hindrance from the methylpropanamide group significantly impacts reaction kinetics, particularly in hydrolysis and coupling reactions .

-

The oxadiazole ring shows greater stability under acidic conditions compared to analogous 1,2,4-oxadiazoles.

-

The dimethylsulfamoyl group exhibits atypical resistance to nucleophilic attack, likely due to electronic effects from the adjacent oxadiazole.

-

Photodegradation pathways dominate under UV exposure, limiting applications in light-sensitive formulations .

常见问题

Q. What are the optimal synthetic conditions for preparing this compound, and how do reaction parameters influence yield?

The synthesis of structurally similar sulfonamide-oxadiazole hybrids typically involves multi-step reactions. Key steps include:

- Coupling reactions : Use of coupling agents like DCC/HOBt for amide bond formation (optimized at 25°C, pH 5 for fluorescence stability) .

- Oxadiazole ring formation : Cyclization of thiosemicarbazides using dehydrating agents (e.g., POCl₃) under reflux .

- Purification : Column chromatography or recrystallization (ethanol/DMF mixtures) to achieve >95% purity . Yield optimization requires controlled temperature (70–90°C for cyclization) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Standard characterization methods include:

- ¹H/¹³C-NMR : To verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .

- IR spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ with <2 ppm error) .

Q. How does pH influence the compound’s fluorescence properties in vitro?

Studies on analogous chlorophenyl-oxadiazole derivatives show maximal fluorescence intensity at pH 5 due to protonation-deprotonation equilibria of sulfonamide and oxadiazole groups. At higher pH (>7), fluorescence quenching occurs via hydroxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar compounds?

Contradictions often arise from structural nuances (e.g., substituent positions, stereochemistry). Methodological solutions include:

- Comparative SAR studies : Test analogs with systematic modifications (e.g., replacing chlorophenyl with methoxyphenyl) .

- Binding constant analysis : Use fluorescence titration (λex/λem = 340/380 nm) to quantify target interactions and identify false positives .

- Statistical validation : Apply ANOVA to bioassay replicates (n ≥ 3) to distinguish significant activity (p < 0.05) .

Q. What experimental strategies mitigate low yields in multi-step syntheses?

Low yields (~30–40%) in oxadiazole formation are common. Optimization approaches:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

- Catalyst screening : Use iodine or FeCl₃ to accelerate ring closure .

- In-line monitoring : Employ TLC/HPLC to track intermediate stability and adjust reaction times .

Q. How do temperature and solvent polarity affect aggregation-induced emission (AIE) properties?

For sulfonamide-oxadiazole hybrids:

- Low polarity solvents (e.g., THF) enhance AIE by restricting intramolecular rotation (quantum yield increases by 2–3×) .

- Temperature dependence : Fluorescence intensity decreases linearly above 35°C due to thermal motion disrupting J-aggregates .

Methodological Recommendations

- Contradiction resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

- Synthetic challenges : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .

- Data reproducibility : Adopt FAIR data principles (metadata standardization, open-access spectral libraries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。